![molecular formula C13H12ClNO2S2 B5807354 O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, also known as CI-994, is a small molecule inhibitor that has shown potential in the treatment of various cancers. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have anti-tumor effects by inducing cell cycle arrest, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. By inhibiting HDACs, this compound promotes the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis. Additionally, this compound has been found to inhibit the activity of other enzymes, such as DNA methyltransferases and heat shock protein 90, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. This compound has also been found to modulate the immune system, promoting the differentiation and activation of immune cells that can target and kill cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate in lab experiments is its potency and specificity for HDAC inhibition. It has been found to be more potent than other HDAC inhibitors, such as vorinostat and romidepsin, and has a unique selectivity profile for different HDAC isoforms. However, one limitation of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer to cells or animals in vivo.
Future Directions
There are several future directions for the research and development of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate. One area of interest is the identification of biomarkers that can predict response to this compound treatment, which can help to select patients who are most likely to benefit from this therapy. Another direction is the optimization of the synthesis method to improve the yield and purity of this compound, which can facilitate its use in clinical trials. Additionally, there is ongoing research to develop novel HDAC inhibitors that can overcome the limitations of current inhibitors, such as poor solubility and toxicity.
Synthesis Methods
The synthesis of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate involves the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with isopropylamine followed by the addition of thiourea. The resulting product is purified by crystallization to obtain this compound as a white solid. The overall yield of this synthesis is around 40%.
Scientific Research Applications
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various cancers, including leukemia, lymphoma, breast cancer, and lung cancer. It has been shown to have potent anti-tumor effects both in vitro and in vivo, and has been found to synergize with other anti-cancer agents, such as chemotherapeutic drugs and radiation therapy.
properties
IUPAC Name |
O-propan-2-yl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-7(2)17-13(18)15-12(16)11-10(14)8-5-3-4-6-9(8)19-11/h3-7H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJDSYKFLSKBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
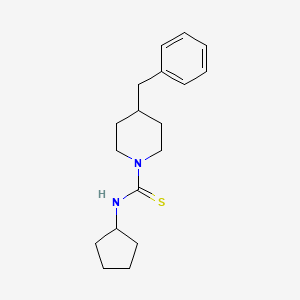
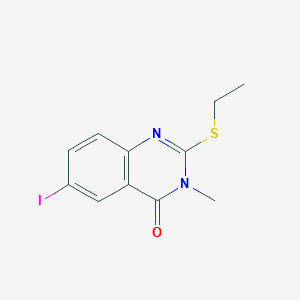
![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
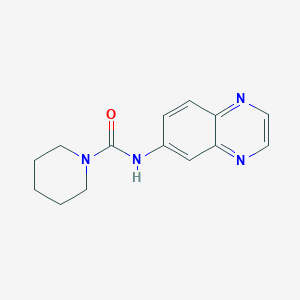
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)

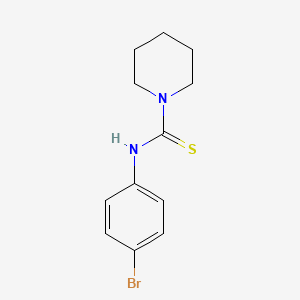
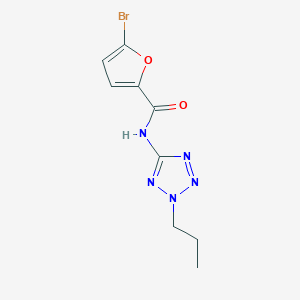

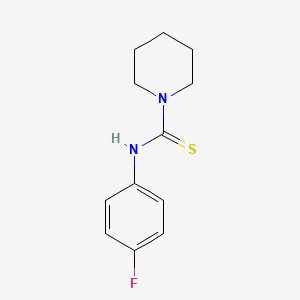
![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)